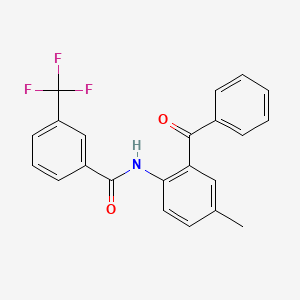
N-(2-benzoyl-4-methylphenyl)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-benzoyl-4-methylphenyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C22H16F3NO2 and its molecular weight is 383.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemoselective N-benzoylation
The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates demonstrates an application in synthesizing compounds of biological interest. This process is significant for the targeted synthesis of benzamide derivatives with potential biological activities, as explored in the study by Singh et al. (2017). The products, N-(2-hydroxyphenyl)benzamides, were characterized by analytical and spectral data, highlighting the method's efficiency and specificity for producing compounds with desirable biological properties (Singh, Lakhan, & G. S. Singh, 2017).
Antipathogenic Activity
The synthesis and characterization of thiourea derivatives, including benzamide structures, have shown significant antipathogenic activity, especially against strains known for biofilm growth such as Pseudomonas aeruginosa and Staphylococcus aureus. This research by Limban et al. (2011) underlines the potential of benzamide derivatives in developing new antimicrobial agents with antibiofilm properties, indicating a promising application in combating resistant bacterial infections (Limban, Marutescu, & Chifiriuc, 2011).
Anticancer Drug Design
The discovery and evaluation of benzamide derivatives as histone deacetylase (HDAC) inhibitors present an application in anticancer drug design. Zhou et al. (2008) described the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a compound showing promise as an anticancer drug due to its selective inhibition of HDACs and the induction of cancer cell apoptosis (Zhou et al., 2008).
Material Science Applications
In material science, the synthesis and characterization of polyimides incorporating trifluoromethyl-substituted benzene in the side chain reveal applications in developing new materials with desirable properties such as good solubility in organic solvents and thermal stability. This research by Liu et al. (2002) contributes to the advancement of materials with potential applications in various industrial sectors (Liu et al., 2002).
Novel Synthesis Methods
The research on controlled radical polymerization of an acrylamide containing L-phenylalanine moiety via RAFT, as studied by Mori et al. (2005), showcases an application in polymer science for synthesizing homopolymers with controlled molecular weight and polydispersity. This method opens up new possibilities for designing polymers with specific properties and functionalities (Mori, Sutoh, & Endo, 2005).
Eigenschaften
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3NO2/c1-14-10-11-19(18(12-14)20(27)15-6-3-2-4-7-15)26-21(28)16-8-5-9-17(13-16)22(23,24)25/h2-13H,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFPPLOSUJCAMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

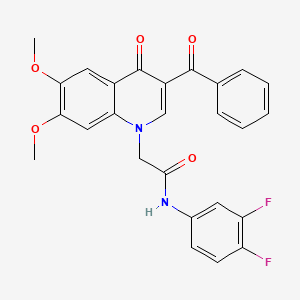
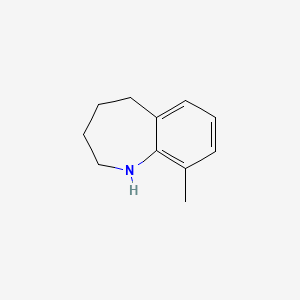
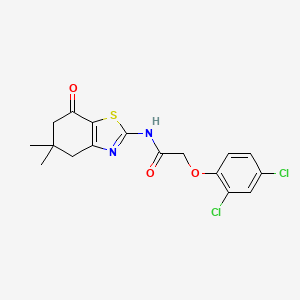
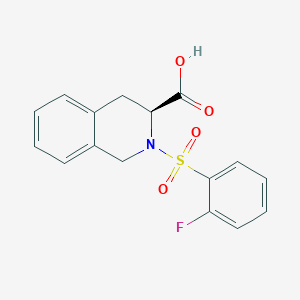
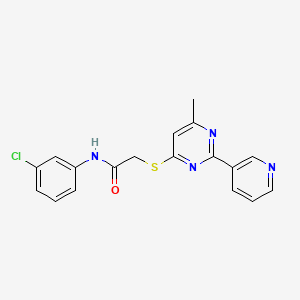
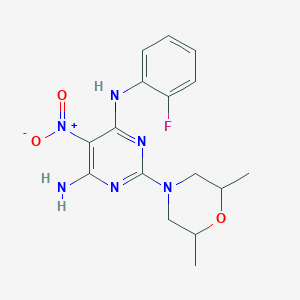
![N-(4-chlorophenyl)-2-({6-[(4-methoxyphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)acetamide](/img/structure/B2842771.png)
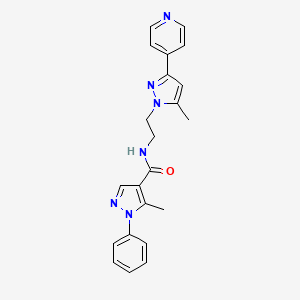
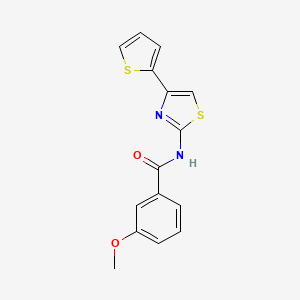
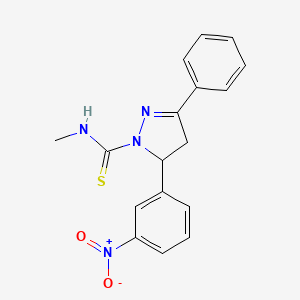


![(6-methyl-2,4-dioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid](/img/structure/B2842778.png)
